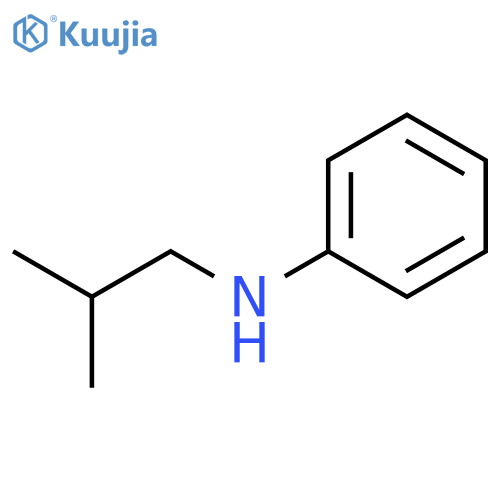Cas no 588-47-6 (N-(2-methylpropyl)aniline)

N-(2-methylpropyl)aniline 化学的及び物理的性質
名前と識別子
-
- N-(2-methylpropyl)aniline
- Benzenamine, N-(2-methylpropyl)-
- N-ISOBUTYLANILINE
- N-PHENYLISOBUTYLAMINE
- 588-47-6
- DTXSID10207528
- AKOS000222554
- n-isobutyl-aniline
- SCHEMBL182877
- N-(2-methyl-1-propyl)-N-phenylamine
- CS-0274343
- EN300-32380
- aniline, N-isobutyl-
-
- MDL: MFCD00048337
- インチ: InChI=1S/C10H15N/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
- InChIKey: GGARKJIWYNVMBF-UHFFFAOYSA-N
- ほほえんだ: CC(C)CNC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 149.12055
- どういたいしつりょう: 149.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 93
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 0.9400
- ゆうかいてん: 1.08°C (estimate)
- ふってん: 240.76°C (estimate)
- 屈折率: 1.5328
- PSA: 12.03
N-(2-methylpropyl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-32380-2.5g |
N-(2-methylpropyl)aniline |
588-47-6 | 95.0% | 2.5g |
$558.0 | 2025-03-18 | |
| Enamine | EN300-32380-10.0g |
N-(2-methylpropyl)aniline |
588-47-6 | 95.0% | 10.0g |
$1224.0 | 2025-03-18 | |
| Enamine | EN300-32380-10g |
N-(2-methylpropyl)aniline |
588-47-6 | 10g |
$1531.0 | 2023-09-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345013-1g |
n-Isobutylaniline |
588-47-6 | 95% | 1g |
¥6386.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345013-500mg |
n-Isobutylaniline |
588-47-6 | 95% | 500mg |
¥4608.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345013-5g |
n-Isobutylaniline |
588-47-6 | 95% | 5g |
¥18590.00 | 2024-05-07 | |
| Enamine | EN300-32380-0.1g |
N-(2-methylpropyl)aniline |
588-47-6 | 95.0% | 0.1g |
$73.0 | 2025-03-18 | |
| Enamine | EN300-32380-5.0g |
N-(2-methylpropyl)aniline |
588-47-6 | 95.0% | 5.0g |
$825.0 | 2025-03-18 | |
| Enamine | EN300-32380-1g |
N-(2-methylpropyl)aniline |
588-47-6 | 1g |
$355.0 | 2023-09-04 | ||
| Enamine | EN300-32380-5g |
N-(2-methylpropyl)aniline |
588-47-6 | 5g |
$1033.0 | 2023-09-04 |
N-(2-methylpropyl)aniline 関連文献
-
Ananya Banik,Jasimuddin Ahmed,Swagata Sil,Swadhin K. Mandal Chem. Sci. 2021 12 8353
-
2. Synthesis of aziridines by reduction of oximes and O-alkyl oximes with sodium dihydrobis-(2-methoxyethoxy)aluminateStephen R. Landor,Obuntunji O. Sonola,Austin R. Tatchell J. Chem. Soc. Perkin Trans. 1 1974 1294
-
Huan Yang,De-Zhao Chu,Lei Jiao Chem. Sci. 2018 9 1534
-
Albert F. Crowther,Friderick G. Mann,Donald Purdie J. Chem. Soc. 1943 58
-
Lijia Chen,Brandon Lowe,Steven Fletcher RSC Adv. 2023 13 34322
N-(2-methylpropyl)anilineに関する追加情報
N-(2-メチルプロピル)アニリン(CAS No. 588-47-6)の特性と応用:化学産業における重要な中間体
N-(2-メチルプロピル)アニリン(588-47-6)は、有機合成化学において重要なアミン誘導体の一つです。この化合物は、イソブチル基とアニリンが結合した構造を持ち、医薬品や農薬、染料などの中間体として広く利用されています。近年、サステナブルケミストリーやグリーン合成への関心が高まる中、効率的な合成法や環境負荷低減技術への需要が増加しています。
CAS 588-47-6で登録されるこの化合物は、分子式C10H15Nで表され、沸点や溶解度などの物理化学的性質が産業応用において重要なパラメータとなります。特に、有機溶媒への高い溶解性を示すため、反応媒体としての利用が注目されています。AI-driven材料探索やハイスループットスクリーニング技術の発展に伴い、その特性データの重要性がさらに高まっています。
近年の研究では、N-(2-メチルプロピル)アニリンの触媒的反応への応用が拡大しています。例えば、不均一系触媒を用いた選択的アルキル化反応や、光触媒を利用した環境調和型合成プロセスが報告されています。これらは、CO2排出削減やエネルギー効率化といったSDGs目標にも貢献する技術として期待されています。
品質管理面では、588-47-6の純度分析が重要な課題です。HPLCやGC-MSなどの高度な分析技術を用いた品質評価手法が確立されており、特に医薬品グレードの原料として使用される場合には、不純物プロファイルの厳密な管理が求められます。規制対応やサプライチェーン管理の強化が進む現代の化学産業において、これらの品質保証技術は不可欠です。
市場動向として、N-(2-メチルプロピルアニリン)の需要はアジア太平洋地域を中心に堅調に推移しています。これは、電子材料や機能性化学品の生産拡大に伴うもので、特に中国やインドにおける製造業の発展が牽引役となっています。サプライヤー各社は、カスタム合成サービスや規格適合品の提供を通じて差別���を図っています。
安全性に関する最新の知見では、588-47-6を取り扱う際の労働安全対策が重要視されています。適切な局部排気装置の設置や個人防護具の使用が推奨されており、REACH規制やGHS分類に基づく適切なラベリングが必要です。ESG投資が拡大する中、化学企業の安全基準への対応は企業価値にも直結する要素となっています。
将来展望としては、N-(2-メチルプロピル)アニリンを原料とする高性能ポリマーの開発が期待されています。特に、熱可塑性エラストマーや特殊コーティング剤への応用研究が活発化しており、自動車軽量化やエネルギー貯蔵デバイス分野での需要拡大が見込まれています。循環型経済の実現に向け、生分解性材料への転換技術も注目されています。
学術研究の面では、CAS 588-47-6化合物の反応機構解明が進んでいます。計算化学を活用した分子軌道解析や、in situ分光法による反応中間体の観察など、基礎的な理解が深まっています。これらの知見は、反応選択性の向上や新規合成経路の設計に役立っており、デジタルケミストリーの進展と相まって研究効率が飛躍的に向上しています。
産業用途として、N-(2-メチルプロピル)アニリンは紫外線吸収剤や酸化防止剤の前駆体としても利用されています。プラスチック添加剤市場の成長に伴い、高純度品の需要が増加しており、メーカー各社は高度な精製技術の開発に注力しています。バイオベース原料からの合成ルート確立も、持続可能性の観点から重要な研究テーマとなっています。
最後に、588-47-6を取り巻く規制環境の変化にも注目が必要です。各国の化学物質管理法が強化される中、データ整備やリスク評価の重要性が高まっています。企業のコンプライアンス対応はもとより、サステナビリティ報告を通じた情報開示が求められる時代となっています。グローバル調和された規制枠組みの下で、化学物質の安全な利用が推進されています。
588-47-6 (N-(2-methylpropyl)aniline) 関連製品
- 4770-00-7(3-cyano-4-nitroindole)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)




